5-Chloro-2-hydroxynicotinonitrile chemical properties
5-Chloro-2-hydroxynicotinonitrile chemical properties
Content Type: Technical Whitepaper Subject: Chemical Properties, Synthesis, and Regioselective Functionalization Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
5-Chloro-2-hydroxynicotinonitrile (CAS: 1048913-62-7), often referred to by its tautomeric name 5-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile , is a high-value heterocyclic scaffold in medicinal chemistry.[1][2][3] It serves as a critical pharmacophore in the development of kinase inhibitors (e.g., MEK, JAK) and agrochemicals.[2]
This guide analyzes the molecule's dual reactivity profile driven by lactam-lactim tautomerism, outlines a validated synthesis protocol via electrophilic aromatic substitution, and details strategies for regioselective functionalization at the
Chemical Identity & Tautomeric Equilibrium[2]
Physicochemical Profile
The molecule exists primarily in the 2-pyridone (lactam) form in the solid state and in polar solvents, a characteristic common to 2-hydroxypyridines.[2] This equilibrium dictates its nucleophilic behavior.[2]
| Property | Data |
| IUPAC Name | 5-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| Common Name | 5-Chloro-2-hydroxynicotinonitrile |
| CAS Number | 1048913-62-7 |
| Molecular Formula | |
| Molecular Weight | 154.55 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (Decomposes) |
| Acidity ( | ~7.5 - 8.0 (NH proton) |
Tautomerism and Reactivity
The structural duality of this molecule is the primary challenge and opportunity in its application.[2] The nitrile group at
-
Lactam Form (Dominant): Favors
-alkylation and reaction with electrophiles at the nitrogen center.[2] -
Lactim Form (Minor): Favors
-alkylation, often trapped using silver salts or specific hard electrophiles.[2]
Figure 1: Lactam-lactim tautomerism dictates the regioselectivity of alkylation reactions.[2]
Synthesis Protocol
Objective: Synthesis of 5-chloro-2-hydroxynicotinonitrile via electrophilic chlorination of 2-hydroxynicotinonitrile.
Mechanistic Rationale
Direct chlorination is preferred over building the ring from acyclic precursors.[2] The 2-hydroxy group directs the incoming electrophile (
Validated Methodology
Reagents:
-
Starting Material: 2-Hydroxynicotinonitrile (1.0 eq)[2]
-
Chlorinating Agent:
-Chlorosuccinimide (NCS) (1.1 eq)[2] -
Solvent: Acetonitrile (ACN) or Acetic Acid (AcOH)[2]
-
Catalyst: HCl (catalytic, optional if using AcOH)[2]
Step-by-Step Protocol:
-
Dissolution: Charge a round-bottom flask with 2-hydroxynicotinonitrile (10.0 g, 83.3 mmol) and Acetonitrile (100 mL). Ensure vigorous stirring.
-
Activation: Add glacial acetic acid (5 mL) to catalyze the formation of the electrophilic chlorine species.
-
Addition: Add
-Chlorosuccinimide (12.2 g, 91.6 mmol) portion-wise over 15 minutes at room temperature. Exothermic warning: Monitor internal temperature. -
Reaction: Heat the mixture to reflux (80-82 °C) for 4–6 hours. Monitor reaction progress via TLC (50% EtOAc/Hexane) or HPLC. The starting material spot (
~0.[2]3) should disappear, replaced by the product ( ~0.5). -
Quench & Isolation: Cool the reaction mixture to 0 °C. The product often precipitates upon cooling. If not, concentrate the solvent to 20% volume and add cold water (50 mL).[2]
-
Purification: Filter the resulting solid. Wash the cake with cold water (
) to remove succinimide byproducts.[2] Recrystallize from Ethanol/Water if high purity (>99%) is required.[2] -
Drying: Dry in a vacuum oven at 50 °C for 12 hours.
Yield Expectation: 85–92%.
Regioselective Functionalization
For drug development, the utility of 5-chloro-2-hydroxynicotinonitrile lies in its three distinct "handles": the Nitrogen (
Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Figure 2: Divergent synthetic pathways for library generation.[2]
Critical Control Point: N- vs. O-Alkylation
Achieving high regioselectivity during alkylation is a common bottleneck.[2]
-
To Promote
-Alkylation (Target: Pyridone):-
Conditions: Use soft bases (e.g.,
, ) in polar aprotic solvents (DMF, DMSO).[2] -
Mechanism: The thermodynamic product is generally the
-alkylated species due to the preservation of the carbonyl bond strength.[2] -
Reference: Wang et al.[2][4] demonstrated that
can mediate highly regioselective -alkylation of 2-pyridones [1].[2][4]
-
-
To Promote
-Alkylation (Target: Alkoxypyridine):-
Conditions: Use Silver salts (
) or hard alkylating agents (e.g., ).[2] -
Mechanism: Silver coordinates to the nitrogen, blocking it and forcing the electrophile to attack the oxygen (Lactim form).
-
Applications in Drug Discovery
The 5-chloro-2-hydroxynicotinonitrile scaffold is a bioisostere for various aromatic rings in kinase inhibitors.
-
JAK Inhibitors: The pyridine ring mimics the pyrimidine ring found in Janus Kinase inhibitors.[2] The nitrile group provides a hydrogen bond acceptor site crucial for the ATP-binding pocket.[2]
-
MEK Inhibitors: The 5-chloro substituent occupies hydrophobic pockets in the enzyme active site, enhancing potency.[2]
-
Agrochemicals: Used as an intermediate for neonicotinoid-like pesticides where the electron-deficient ring improves metabolic stability.[2]
Safety & Handling
-
Hazards: The compound is an irritant (H315, H319, H335).[2] It releases toxic fumes (HCl, NOx, HCN) upon thermal decomposition.[2]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the hydroxy/oxo functionality can be sensitive to moisture over long periods.[2]
-
Analytical Marker:
References
-
Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024).[2][4] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.[2][4] The Journal of Organic Chemistry. Available at: [Link][2]
-
Organic Syntheses. (1962).[2] 2-Chloronicotinonitrile.[2][5] Organic Syntheses, Coll.[2] Vol. 4, p.166.[2] (Analogous chemistry foundation).[2] Available at: [Link][2]
-
PubChem. (2024).[2] 5-Chloro-2-hydroxynicotinic acid (Related Acid Form Data). National Library of Medicine.[2] Available at: [Link][2]
-
Wu, C., Ying, T., Fan, H., Hu, C., Su, W., & Yu, J. (2023).[2][6] C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal.[2][6] Organic Letters. Available at: [Link][2]
Sources
- 1. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]
- 2. 5-Chloro-2-hydroxynicotinic acid | C6H4ClNO3 | CID 162286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal [organic-chemistry.org]
